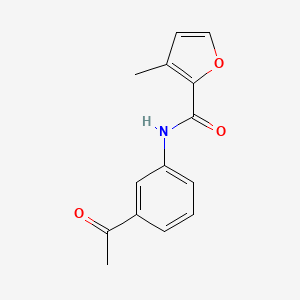
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. AM404 is a derivative of anandamide, an endogenous cannabinoid, and is known to interact with the endocannabinoid system in the body.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been extensively studied for its potential therapeutic properties in various fields of research. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide is known to interact with the endocannabinoid system in the body. It inhibits the reuptake of anandamide, which is an endogenous cannabinoid, leading to increased levels of anandamide in the body. Anandamide is known to have analgesic and anti-inflammatory effects, which may contribute to the therapeutic properties of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It also has analgesic effects by inhibiting the release of substance P, which is involved in pain perception. N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over the concentration and purity of the compound. N-(3-acetylphenyl)-3-methylfuran-2-carboxamide has also been shown to have low toxicity in animal studies. However, the limitations of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide include its limited solubility in water, which may affect its bioavailability in vivo.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-3-methylfuran-2-carboxamide. One area of research is the development of more efficient synthesis methods for N-(3-acetylphenyl)-3-methylfuran-2-carboxamide. Another area of research is the investigation of the potential therapeutic properties of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and multiple sclerosis. Additionally, the interaction of N-(3-acetylphenyl)-3-methylfuran-2-carboxamide with other systems in the body, such as the immune system, should be investigated to gain a better understanding of its mechanism of action.
Méthodes De Synthèse
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide can be synthesized through a multistep process that involves the reaction of 3-methylfuran-2-carboxylic acid with acetic anhydride and anhydrous aluminum chloride to form 3-acetyl-3-methylfuran-2-carboxylic acid. This intermediate product is then reacted with 3-aminophenol in the presence of acetic anhydride and sodium acetate to form N-(3-acetylphenyl)-3-methylfuran-2-carboxamide.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-6-7-18-13(9)14(17)15-12-5-3-4-11(8-12)10(2)16/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPHIIVCQJOULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-3-methylfuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
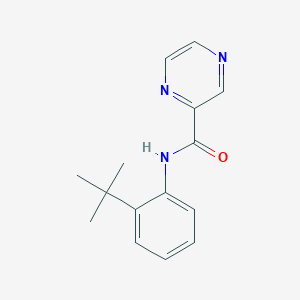

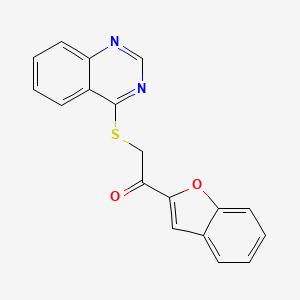
![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)
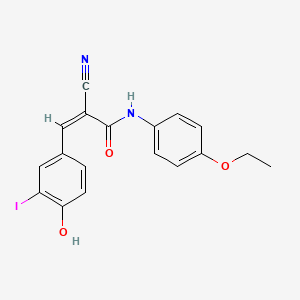
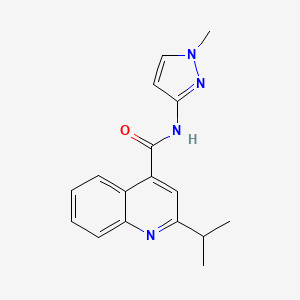
![4-[2-(Azepan-1-yl)-2-oxoethoxy]benzonitrile](/img/structure/B7465085.png)
![4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B7465090.png)
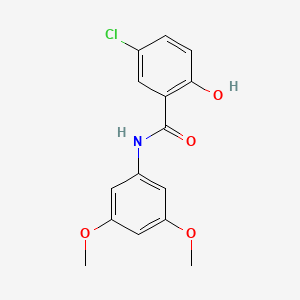
![2-[(E)-2-(2,3-Dimethoxyphenyl)ethenyl]benzoxazole](/img/structure/B7465108.png)
![2-(3-Hydroxypiperidin-1-yl)-1-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7465128.png)
![4-[2-(1-azepanyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B7465136.png)
